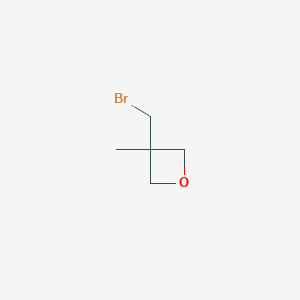

3-(Bromomethyl)-3-methyloxetane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZKWOJRYGRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074409 | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78385-26-9 | |

| Record name | 3-(Bromomethyl)-3-methyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78385-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078385269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)-3-methyloxetane: A Versatile Building Block for Modern Chemistry

Introduction: The Rise of a Strained Ring System in Chemical Innovation

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating molecular properties. Among these, the oxetane moiety has garnered significant attention. This guide provides an in-depth technical overview of a particularly valuable derivative: 3-(Bromomethyl)-3-methyloxetane. This bifunctional building block, featuring a reactive bromomethyl group and the unique physicochemical attributes of the 3,3-disubstituted oxetane core, offers a compelling combination of synthetic versatility and desirable drug-like properties.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the chemical properties, structure, synthesis, reactivity, and applications of this compound. We will delve into the causality behind its synthetic utility and explore its role as a key intermediate in the construction of complex molecular architectures, including its increasingly important application as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2][3][4]

Molecular Structure and Physicochemical Properties

This compound possesses a unique three-dimensional structure dominated by the strained four-membered oxetane ring. This ring system is not planar and exhibits a puckered conformation.[5] The presence of the electronegative oxygen atom within the ring induces a significant dipole moment and influences the electronic environment of the substituents at the 3-position.

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO | [6] |

| Molecular Weight | 165.03 g/mol | [6] |

| CAS Number | 78385-26-9 | [6] |

| Appearance | Colorless liquid | [7][8] |

| Boiling Point | 162 °C at 760 mmHg | N/A |

| Density | ~1.438 g/cm³ | [9] |

| Refractive Index | ~1.48 | [8] |

| Solubility | Soluble in most organic solvents; practically insoluble in water. | [7] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization is paramount in chemical synthesis. The following data provides a reference for the spectroscopic identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by three main signals:

-

A singlet at approximately δ 1.44 ppm corresponding to the three protons of the methyl group (-CH₃).

-

A singlet at approximately δ 3.65 ppm attributed to the two protons of the bromomethyl group (-CH₂Br).

-

A set of signals, often appearing as a doublet of doublets or a multiplet, between δ 4.38 and 4.46 ppm , representing the four protons of the oxetane ring (-CH₂-O-CH₂-).

-

-

¹³C NMR (Predicted): Based on typical chemical shifts for similar structures, the following assignments can be anticipated:

-

~20-25 ppm: Methyl carbon (-CH₃).

-

~35-40 ppm: Bromomethyl carbon (-CH₂Br).

-

~40-45 ppm: Quaternary carbon of the oxetane ring (C-3).

-

~75-80 ppm: Methylene carbons of the oxetane ring (C-2 and C-4).

-

Caption: 2D structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

C-H stretching (alkane): A series of peaks in the region of 2850-3000 cm⁻¹.

-

C-O-C stretching (ether): A strong, characteristic absorption band in the region of 1000-1250 cm⁻¹, indicative of the oxetane ring.

-

C-Br stretching: A peak in the lower frequency region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound would exhibit a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of a bromine radical, the methyl group, or cleavage of the oxetane ring.

Synthesis of this compound: A Practical Protocol

A common and efficient method for the synthesis of this compound involves the bromination of 3-methyl-3-hydroxymethyloxetane. The following protocol is based on established literature procedures.

Experimental Protocol: Bromination of 3-Methyl-3-hydroxymethyloxetane

Materials:

-

3-Methyl-3-hydroxymethyloxetane

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-3-hydroxymethyloxetane (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

To the residue, add ethyl acetate and filter through a pad of diatomaceous earth to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Add hexane to the residue to precipitate any remaining triphenylphosphine oxide and filter again through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites: the electrophilic bromomethyl group and the strained oxetane ring.

Nucleophilic Substitution at the Bromomethyl Group

The primary bromide is an excellent leaving group, making the bromomethyl carbon highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This allows for the facile introduction of a wide variety of functional groups.

-

Reaction with Amines: Primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. This is a common strategy for incorporating the 3-methyloxetane moiety into bioactive molecules. To favor monosubstitution with primary amines, it is often necessary to use a large excess of the amine.

-

Reaction with Thiols: Thiolates, being excellent nucleophiles, react efficiently with this compound to form thioethers.

-

Reaction with Azide: Sodium azide is a common nucleophile used to introduce the azido group, which can then be further transformed, for example, through reduction to a primary amine or by click chemistry. The reaction of this compound's precursor, 3-methoxytosyl-3-methyl oxetane, with sodium azide has been reported to proceed in good yield.[10][11]

Caption: Nucleophilic substitution at the bromomethyl group.

Ring-Opening Reactions of the Oxetane Moiety

While 3,3-disubstituted oxetanes are generally more stable than their less substituted counterparts, the inherent ring strain allows for ring-opening reactions under specific conditions, providing access to 1,3-difunctionalized compounds.[5][12]

-

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile will typically attack the more sterically hindered carbon (C3) due to the formation of a more stable tertiary carbocation-like intermediate.

-

Base-Mediated Reactions: Strong bases can deprotonate at positions alpha to activating groups, potentially leading to rearrangements. However, direct base-mediated ring-opening by external nucleophiles is less common for 3,3-disubstituted oxetanes due to steric hindrance.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of the 3-methyloxetane moiety have made it a valuable component in modern drug design.

Bioisosteric Replacement of gem-Dimethyl and Carbonyl Groups

One of the most significant applications of the 3,3-disubstituted oxetane core is as a bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4]

-

gem-Dimethyl Replacement: The oxetane group can mimic the steric bulk of a gem-dimethyl group while introducing polarity and reducing lipophilicity. This can lead to improved aqueous solubility and metabolic stability, as the oxetane ring is generally more resistant to oxidative metabolism than alkyl groups.[1][2][4]

-

Carbonyl Replacement: As a carbonyl surrogate, the oxetane can maintain a similar spatial arrangement of substituents while offering a non-planar, non-conjugated, and metabolically more stable alternative.[1][2][3]

The table below summarizes the general effects of replacing a gem-dimethyl or carbonyl group with a 3,3-disubstituted oxetane:

| Property | Effect of Oxetane Substitution | Rationale |

| Aqueous Solubility | Generally Increased | The polar ether oxygen can act as a hydrogen bond acceptor.[1] |

| Lipophilicity (logP) | Generally Decreased | Introduction of a polar ether functionality.[1][3] |

| Metabolic Stability | Often Improved | The oxetane ring is typically more resistant to CYP-mediated oxidation than alkyl groups.[1][4] |

| Basicity of Proximal Amines | Decreased | The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of nearby amines.[1] |

Synthesis of Spirocyclic Scaffolds

This compound is an excellent precursor for the synthesis of novel spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. Intramolecular nucleophilic substitution, where a nucleophile tethered to the oxetane core displaces the bromide, can lead to the formation of a second ring spiro-fused at the C3 position of the oxetane.

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage of this compound are crucial.

-

Hazards: It is classified as a combustible liquid and may be harmful if swallowed, inhaled, or in contact with skin.[7] It is recommended to handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic chemistry. Its dual reactivity, combined with the beneficial physicochemical properties imparted by the 3,3-disubstituted oxetane core, provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. Its growing application as a bioisostere in drug discovery underscores its importance in the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, aiming to equip researchers with the knowledge to effectively utilize this remarkable compound in their scientific endeavors.

References

- Müller, K., et al. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA, 68(10), 651-656.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.

- Grygorenko, O. O., & Radchenko, D. S. (2024). Recent advances in the synthesis of 3,3-disubstituted oxetanes. Advances in Heterocyclic Chemistry, 159-209.

-

ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. Retrieved from [Link]

- Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(18), 6362-6374.

- Bull, J. A., & Buitrago Santanilla, A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2353–2358.

-

ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane. Retrieved from [Link]

- Grygorenko, O. O. (2024). Recent advances in the synthesis of 3,3-disubstituted oxetanes. Advances in Heterocyclic Chemistry, 142, 159-209.

-

Filo. (2025, February 24). Read-only I C Turn #1 - Prompt What are the expected products and their r... Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 78385-26-9. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H9BrO). Retrieved from [Link]

-

Bull, J. A., & Buitrago Santanilla, A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Institutes of Health. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(bromomethyl)-3-ethyloxetane (C6H11BrO). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(3-ethyl-3-(hydroxymethyl)oxetanes). Retrieved from [Link]

-

California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]

- Walum, E. (1998). Acute Oral Toxicity. Environmental Health Perspectives, 106(Suppl 2), 497-503.

-

National Center for Biotechnology Information. (n.d.). Acute oral toxicity. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

Science.gov. (n.d.). acute oral toxicity: Topics by Science.gov. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Synthesis of novel spiro[chromeno[2,3-d][1][3][4]thiadiazolo[3,2-a] pyrimidines via an isatin-based three-component reaction. Scientific Reports, 15(1), 461.

-

Royal Society of Chemistry. (2015). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Retrieved from [Link]

- Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-18.

- Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 28(10), 4209.

- Padwa, A., Kappe, C. O., & Cochran, J. E. (1996). A Convenient Method for 3-Pyrroline Synthesis. Organic Letters, 1(1), 123-125.

-

Indonesian Journal of Science & Technology. (2019). Combination of FTIR Spectroscopy and Chemometric Method on Quantitative Approach - A Review. Retrieved from [Link]

-

ResearchGate. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

- Potemkin, V. A., Grishina, M. A., & Tinkov, V. B. (2022).

-

ResearchGate. (n.d.). FTIR spectra of poly(3-ethyl-3-(hydroxymethyl)oxetanes). Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (2014). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Retrieved from [Link]

-

ResearchGate. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Retrieved from [Link]_Physicochemical_Properties)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Synthesis of 3-(Bromomethyl)-3-methyloxetane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a strained four-membered ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, without adding the bulk of more common groups like gem-dimethyl or morpholine moieties.[1][2] 3-(Bromomethyl)-3-methyloxetane is a pivotal building block, providing a reactive "handle" for introducing this beneficial scaffold into complex molecules.[3] This guide provides a detailed technical overview of the robust and scalable synthesis of this compound from its precursor, 3-methyl-3-hydroxymethyl oxetane. We will dissect two primary, field-proven synthetic strategies—bromination with phosphorus tribromide and the Appel reaction—exploring their underlying mechanisms, providing detailed experimental protocols, and discussing critical safety considerations.

Introduction: The Strategic Value of the Oxetane Moiety

The strategic deployment of small, sp³-rich, polar motifs is a cornerstone of contemporary drug design. Among these, the oxetane ring has garnered substantial attention for its unique conformational and electronic properties.[1][4] Unlike its five-membered counterpart, tetrahydrofuran (THF), the oxetane ring is more strained and less flexible, which can impart favorable pre-organization for binding to biological targets. Furthermore, the oxygen atom acts as a hydrogen bond acceptor, enhancing molecular polarity and often improving aqueous solubility—a critical parameter for oral bioavailability.[1]

The conversion of the readily available primary alcohol, 3-methyl-3-hydroxymethyl oxetane, to the corresponding bromide is a crucial transformation. The resulting this compound is an electrophilic building block, primed for nucleophilic substitution reactions to forge new carbon-heteroatom or carbon-carbon bonds. This guide focuses on the most reliable methods for this conversion, which are specifically chosen to avoid the carbocation rearrangements that can plague reactions with primary alcohols under acidic conditions (e.g., using HBr).[5][6]

Comparative Analysis of Synthetic Methodologies

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For a substrate like 3-methyl-3-hydroxymethyl oxetane, the primary concern is to activate the hydroxyl group to turn it into a good leaving group, which can then be displaced by a bromide nucleophile. The two most effective and widely adopted methods for this purpose are:

-

Method A: Reaction with Phosphorus Tribromide (PBr₃) : A classic and highly efficient method for converting primary and secondary alcohols to alkyl bromides.[7][8]

-

Method B: The Appel Reaction : This method utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) under mild, neutral conditions.[9][10]

Both methods proceed via an Sɴ2 mechanism, which is ideal for this neopentyl-like primary alcohol, as it precludes the formation of a carbocationic intermediate and thus prevents any skeletal rearrangement.[5][6]

Method A: Bromination via Phosphorus Tribromide (PBr₃)

This method is often the first choice for its high efficiency and straightforward execution. The reaction is reliable and generally provides high yields for unhindered primary alcohols.

Reaction Mechanism

The conversion of an alcohol to an alkyl bromide using PBr₃ is a textbook example of an Sɴ2 reaction. The process involves two main stages: activation of the hydroxyl group followed by nucleophilic displacement.[5][6][7]

-

Activation: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This forms a strong O-P bond and displaces one of the bromide ions, creating a protonated alkoxy-dibromophosphite intermediate. This step effectively transforms the poor leaving group (-OH) into an excellent one (-OPBr₂H).[6][11]

-

Displacement: The bromide ion (Br⁻), liberated in the first step, now acts as a potent nucleophile. It performs a backside attack on the carbon atom attached to the activated oxygen, leading to the formation of the C-Br bond and cleavage of the C-O bond.[7][11]

The reaction proceeds with a clean inversion of stereochemistry, although this is not observable for the achiral substrate . One mole of PBr₃ can, in principle, react with three moles of the alcohol.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry [ouci.dntb.gov.ua]

- 3. chemimpex.com [chemimpex.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. orgosolver.com [orgosolver.com]

- 10. Appel Reaction [organic-chemistry.org]

- 11. orgosolver.com [orgosolver.com]

Introduction: The Structural and Synthetic Importance of 3-(Bromomethyl)-3-methyloxetane

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-3-methyloxetane

This compound (CAS No. 78385-26-9) is a key building block in modern organic and medicinal chemistry.[1] Its strained four-membered oxetane ring and the presence of a reactive bromomethyl group make it a versatile precursor for synthesizing more complex molecules, including pharmaceutical intermediates and energetic polymers.[2][3] For researchers in drug development and materials science, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the properties of the final products.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We will move beyond simple data reporting to explain the causality behind the observed spectroscopic signals, offering field-proven insights into experimental design and data interpretation.

Part 1: Molecular Structure and Spectroscopic Correlation

Before delving into individual techniques, it is crucial to understand the molecular architecture we aim to confirm. The structure of this compound presents several distinct features that are expected to give rise to characteristic spectroscopic signals.

-

Asymmetry: The molecule contains a quaternary carbon (C3) bonded to four different groups: a methyl group, a bromomethyl group, and two methylene groups that are part of the oxetane ring.

-

Distinct Proton Environments: The protons on the methyl group, the bromomethyl group, and the two oxetane methylene groups are chemically non-equivalent and should produce separate signals in the ¹H NMR spectrum.

-

Key Functional Groups: The C-O-C ether linkage of the oxetane ring and the C-Br bond are expected to show characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin coupling).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.44 | Singlet (s) | 3H | -CH₃ (Methyl protons) |

| ~3.65 | Singlet (s) | 2H | -CH₂Br (Bromomethyl protons) |

| ~4.42 | Doublet (d) | 2H | Oxetane -CH₂- (Axial) |

| ~4.42 | Doublet (d) | 2H | Oxetane -CH₂- (Equatorial) |

| Data reported in CDCl₃ at 300 MHz. Source: ChemicalBook, iChemical.[2][4] |

The ¹H NMR spectrum reveals four distinct proton signals, consistent with the molecule's structure.

-

Methyl Protons (δ 1.44): The upfield singlet corresponds to the three protons of the methyl group. It appears as a singlet because there are no adjacent protons to induce spin-spin coupling. Its chemical shift is in the expected range for an alkyl group attached to a quaternary carbon.[5]

-

Bromomethyl Protons (δ 3.65): The singlet at 3.65 ppm is assigned to the two protons of the bromomethyl group. The electronegative bromine atom deshields these protons, shifting their signal downfield compared to the methyl group.[5] Like the methyl group, it is a singlet due to the lack of adjacent protons.

-

Oxetane Methylene Protons (δ ~4.42): The most downfield signals are from the four protons on the oxetane ring. These are significantly deshielded by the adjacent electronegative oxygen atom. The two methylene groups (at C2 and C4) are chemically equivalent due to molecular symmetry. However, the protons on each methylene group are diastereotopic. This means they are not equivalent and should couple with each other, resulting in an AX system, which typically presents as a pair of doublets. The reported "double peak, 4H" likely represents these overlapping pairs of doublets.[2]

Caption: ¹H NMR assignments for this compound.

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[5] TMS serves as the internal standard, with its signal defined as 0.0 ppm.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 scans (to improve signal-to-noise ratio).

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate all signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides direct evidence for the number of unique carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~22 | -C H₃ | Standard alkyl carbon chemical shift. |

| ~38 | -C H₂Br | Alkyl carbon attached to bromine.[6] |

| ~42 | -C (quat)- | Quaternary carbon, deshielded by oxygen and bromine. |

| ~80 | Oxetane -C H₂- | Methylene carbon attached to ether oxygen, highly deshielded. |

| Predicted values are based on standard chemical shift ranges and data from analogous structures.[7] |

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments.

-

Methyl Carbon (δ ~22): This signal appears at the highest field (lowest ppm), typical for a simple sp³ hybridized methyl carbon.

-

Bromomethyl Carbon (δ ~38): The carbon attached to the bromine is deshielded due to the halogen's electronegativity, shifting it downfield relative to the methyl carbon.[6]

-

Quaternary Carbon (δ ~42): The quaternary carbon (C3) is attached to two other carbons, a bromine (via a carbon), and an oxygen (via a carbon), resulting in a moderate downfield shift.

-

Oxetane Methylene Carbons (δ ~80): The two equivalent methylene carbons of the oxetane ring (C2 and C4) are directly bonded to the highly electronegative oxygen atom. This causes a significant deshielding effect, resulting in the most downfield signal in the spectrum.

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg in 0.6 mL of CDCl₃) due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Technique: Proton-decoupled acquisition to produce a spectrum of singlets.

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent signal (a triplet at ~77.16 ppm) can be used as a secondary reference.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H Stretch | Alkyl (-CH₃, -CH₂) |

| ~1100-1000 | C-O-C Stretch (asymmetric) | Cyclic Ether (Oxetane) |

| ~980 | Ring "Breathing" | Oxetane Ring |

| ~650-550 | C-Br Stretch | Alkyl Bromide |

| Predicted values are based on standard IR correlation tables.[8] |

-

C-H Stretching (2950-2850 cm⁻¹): These strong absorptions are characteristic of all organic molecules containing sp³ C-H bonds and confirm the presence of the alkyl framework.

-

C-O-C Stretching (~1100-1000 cm⁻¹): A strong, prominent band in this region is the hallmark of an ether linkage. For cyclic ethers, this band is particularly intense and is a key piece of evidence for the oxetane ring.[8]

-

Oxetane Ring "Breathing" (~980 cm⁻¹): Four-membered rings often exhibit a characteristic ring vibration, sometimes called a "breathing" mode. A sharp absorption around 980 cm⁻¹ is a strong indicator of the oxetane ring itself.

-

C-Br Stretching (~650-550 cm⁻¹): A moderate to strong absorption in the low-frequency (fingerprint) region of the spectrum confirms the presence of the carbon-bromine bond.[9]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands listed in Table 3.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Table 4: Predicted Key Mass-to-Charge (m/z) Ratios for this compound

| m/z Ratio | Ion | Comments |

| 164/166 | [M]⁺ | Molecular ion peak. The ~1:1 ratio is characteristic of a single bromine atom (⁷⁹Br/⁸¹Br isotopes). |

| 151/153 | [M - CH₃]⁺ | Loss of a methyl group. |

| 85 | [M - Br]⁺ | Loss of a bromine radical. |

| 71 | [M - CH₂Br]⁺ | Loss of the bromomethyl group (α-cleavage). |

| Predictions based on common fragmentation pathways for ethers and alkyl halides.[10] |

-

Molecular Ion Peak ([M]⁺, m/z 164/166): The most critical piece of information is the molecular ion peak. Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by two mass units.[10] The presence of this doublet at m/z 164 and 166 is definitive proof that the molecule contains one bromine atom and has a molecular weight of 165.03 g/mol .[2]

-

Key Fragmentation Pathways:

-

Loss of a Bromine Radical ([M - Br]⁺, m/z 85): Cleavage of the weak C-Br bond is a common fragmentation pathway, leading to a cation at m/z 85.

-

Alpha-Cleavage ([M - CH₂Br]⁺, m/z 71): Ethers readily undergo α-cleavage, where the bond adjacent to the oxygen is broken. Loss of the bromomethyl radical is a favorable pathway, resulting in a stable oxonium ion at m/z 71. This is often a very prominent peak in the spectrum.

-

Caption: Key fragmentation pathways for this compound in MS.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation, creating a "fingerprint" mass spectrum.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

-

Data Analysis: Identify the molecular ion peak doublet (m/z 164/166). Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.

Part 5: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof.

Caption: Workflow for integrated spectroscopic structure verification.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive and self-consistent confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra elucidate the precise carbon-hydrogen framework. The IR spectrum confirms the presence of the key ether and alkyl bromide functional groups. Finally, mass spectrometry verifies the molecular weight and the presence of a single bromine atom through its characteristic isotopic signature. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the success of their downstream applications.

References

-

PubChem. 3-Methyloxetane. National Center for Biotechnology Information. [Link]

-

Chemsrc. Oxetane,3-(bromomethyl)-3-methyl-. [Link]

-

NIST. 3-Methyl-3-oxetanemethanol. NIST Chemistry WebBook. [Link]

-

Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NIST. 3-Ethyl-3-hydroxymethyl oxetane. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of bromomethane. [Link]

-

Wrobleski, S. T., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methoxyethane. [Link]

-

Organic Syntheses. 3-thenyl bromide. [Link]

-

Royal Society of Chemistry. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

-

Doc Brown's Chemistry. proton nmr spectrum of bromomethane. [Link]

-

NIST. Methane, bromo- (IR Spectrum). NIST Chemistry WebBook. [Link]

-

PubChem. This compound. [Link]

-

NIST. Methane, bromo- (Mass Spectrum). NIST Chemistry WebBook. [Link]

-

Reich, H. J. ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

iChemical. This compound, CAS No. 78385-26-9. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9 [chemicalbook.com]

- 3. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. This compound, CAS No. 78385-26-9 - iChemical [ichemical.com]

- 5. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Methane, bromo- [webbook.nist.gov]

- 10. Methane, bromo- [webbook.nist.gov]

A Comprehensive Technical Guide to the Physical Properties of 3-(Bromomethyl)-3-methyloxetane

Introduction: The Structural Significance and Synthetic Utility of 3-(Bromomethyl)-3-methyloxetane

This compound (BMO), with CAS Registry Number 78385-26-9, is a versatile heterocyclic compound that has garnered significant interest in various fields of chemical synthesis.[1][2] Its structure features a strained four-membered oxetane ring, which imparts unique reactivity, and a bromomethyl group that serves as a highly functional handle for nucleophilic substitution reactions.[1] This combination makes BMO a valuable building block in medicinal chemistry for creating novel therapeutic agents and in materials science, particularly as a monomer for the synthesis of energetic thermoplastic elastomers like Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO).[3][4][5]

The oxetane motif itself is increasingly recognized as a beneficial surrogate for other functional groups, such as gem-dimethyl or carbonyl groups, in drug discovery.[6] It can favorably modulate key physicochemical properties including aqueous solubility, lipophilicity, and metabolic stability.[6][7] A thorough understanding of the fundamental physical properties of BMO, such as its boiling point and density, is therefore a critical prerequisite for its effective use in reaction engineering, process scale-up, and polymer chemistry. This guide provides a detailed examination of these core properties, grounded in available experimental data and established analytical principles.

Core Physical Properties of this compound

The physical state of this compound is typically described as a colorless to light yellow clear liquid under standard conditions.[1] Quantitative data for its key physical properties are summarized below.

Data Presentation: Boiling Point and Density

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 162 °C | At 760 mmHg (Atmospheric Pressure) | [3][8][9][10] |

| 58 °C | At 12 mmHg (Reduced Pressure) | [1] | |

| Density | 1.438 g/cm³ | Not Specified | [3][9] |

| 1.4 ± 0.1 g/cm³ | Not Specified | [8][10] |

Expert Analysis and Experimental Causality

Boiling Point:

The significant difference between the boiling point at atmospheric pressure (162 °C) and under reduced pressure (58 °C at 12 mmHg) is a critical consideration for researchers.[1][3][8][9][10] High-boiling-point liquids, especially those containing strained rings like oxetanes, can be susceptible to thermal decomposition or unwanted side reactions when heated for prolonged periods at atmospheric pressure.

-

Causality of Vacuum Distillation: The choice to distill this compound under reduced pressure is a deliberate experimental strategy to mitigate thermal stress. By lowering the external pressure, the temperature required to induce boiling is substantially reduced. This allows for purification via distillation at a much lower, safer temperature (58 °C), preserving the integrity of the strained oxetane ring and preventing potential polymerization or degradation that could occur at 162 °C.[1] This is a standard and essential technique in synthetic organic chemistry for thermally sensitive compounds.

Density:

The reported density of approximately 1.4 g/cm³ indicates that BMO is considerably denser than water.[3][8][9][10] This is expected due to the presence of the heavy bromine atom (atomic weight ~79.9 amu) within a relatively small molecule (molecular weight 165.03 g/mol ).[1][3] This property is important for reaction setup, as it will form the lower layer in an immiscible mixture with water, and for calculations involving molarity and volume.

Methodology: Determination of Physical Properties

To ensure the accuracy and reproducibility of physical property data, standardized and validated experimental protocols are essential. The following outlines the principles behind the determination of boiling point and density for a compound like this compound.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of boiling point and density.

Protocol for Boiling Point Determination (Vacuum Distillation)

This protocol describes a self-validating system for obtaining an accurate boiling point under reduced pressure.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

System Integrity Check: Connect the apparatus to a vacuum pump protected by a cold trap. Evacuate the system and ensure it can hold a stable vacuum (as measured by a digital manometer) to prevent leaks, which would invalidate the pressure reading.

-

Sample Charging: Charge the distillation flask with this compound and a magnetic stir bar for smooth boiling.

-

Heating and Equilibration: Immerse the flask in an oil bath and begin stirring. Apply vacuum to the desired pressure (e.g., 12 mmHg). Slowly heat the oil bath.

-

Data Acquisition: Observe the temperature on the thermometer placed at the vapor path. The boiling point is recorded as the stable temperature plateau observed when the liquid is actively boiling and condensate is consistently forming on the thermometer bulb. The pressure from the manometer must be recorded simultaneously.

-

Validation: For highest accuracy, the measurement can be repeated. The stability of the temperature and pressure during distillation serves as an internal validation of the reading.

Protocol for Density Determination (Pycnometer Method)

-

Calibration: Calibrate a pycnometer (a flask with a precise, known volume) by weighing it empty, then filled with deionized water at a specific, controlled temperature (e.g., 20°C). The known density of water at this temperature allows for the precise calculation of the pycnometer's internal volume.

-

Sample Preparation: Bring the this compound sample to the same controlled temperature as the calibration step using a water bath to ensure thermal equilibrium.

-

Measurement: Dry the pycnometer thoroughly and weigh it. Fill it with the temperature-equilibrated BMO sample and weigh it again.

-

Calculation: The density is calculated using the formula: ρ = (m_sample - m_empty) / V_pycnometer

-

Trustworthiness: The protocol's trustworthiness is enhanced by performing the measurement in triplicate to calculate a mean and standard deviation, and by ensuring the temperature is precisely controlled throughout the calibration and measurement steps.

References

-

Oxetane,3-(bromomethyl)-3-methyl- | CAS#:78385-26-9 . Chemsrc. [Link]

-

3-(Bromomethyl)-3-methylpentane | C7H15Br | CID 54084100 . PubChem. [Link]

-

Synthesis of 3-azidomethyl-3-methyloxetane . ResearchGate. [Link]

-

Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer . ResearchGate. [Link]

-

Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof . Elektronische Hochschulschriften der LMU München. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights . ACS Publications. [Link]

-

Oxetane . Wikipedia. [Link]

-

Oxetane | C3H6O | CID 10423 . PubChem. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . ACS Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetane,3-(bromomethyl)-3-methyl | CAS#:78385-26-9 | Chemsrc [chemsrc.com]

- 9. 78385-26-9 CAS MSDS (3-BROMOMETHYL-3-METHYLOXETANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 3-(Bromomethyl)-3-methyloxetane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-methyloxetane is a versatile synthetic intermediate characterized by a strained four-membered oxetane ring, a methyl group, and a bromomethyl substituent.[1][2] Its chemical formula is C₅H₉BrO and it has a molecular weight of 165.03 g/mol .[3] This compound typically appears as a colorless to light yellow clear liquid.[2] The unique structural features of this compound, particularly the reactive bromomethyl group and the polar oxetane ring, make it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides an in-depth analysis of the solubility profile of this compound, the underlying physicochemical principles, and a practical protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the key determinants of its solubility are its polarity, hydrogen bonding capability, and molecular size.

The molecule possesses both polar and nonpolar regions. The oxetane ring, with its ether oxygen, and the bromomethyl group contribute to the molecule's polarity. The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pairs, making it a potent hydrogen-bond acceptor.[4][5] In fact, the hydrogen-bond-accepting ability of oxetanes is stronger than that of other cyclic ethers and most carbonyl groups found in aldehydes, ketones, and esters.[4] This strong hydrogen bond accepting capability significantly influences its interaction with protic solvents.

Conversely, the methyl group and the methylene carbons in the backbone of the molecule contribute to its nonpolar character. The principle of "like dissolves like" dictates that a substance will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to be miscible with a wide range of organic solvents, from nonpolar to polar aprotic and polar protic, while exhibiting poor solubility in water.[1]

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in the literature, a qualitative and semi-quantitative solubility profile can be predicted based on its structural features and the properties of common organic solvents. The following table summarizes the expected solubility of this compound in various organic solvents, categorized by solvent class.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.1 | Sparingly Soluble to Soluble | The nonpolar hydrocarbon backbone of hexane interacts favorably with the alkyl portions of the molecule. However, the polar oxetane and bromomethyl groups may limit high miscibility. |

| Toluene | 2.4 | Soluble to Highly Soluble | The aromatic ring of toluene can engage in van der Waals interactions, and its moderate polarity is compatible with the overall polarity of the molecule. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Highly Soluble | DCM's polarity is well-suited to dissolve both the polar and nonpolar parts of the molecule. |

| Tetrahydrofuran (THF) | 4.0 | Highly Soluble | As a cyclic ether, THF is structurally similar to the oxetane ring, promoting miscibility. Its polarity is also favorable. | |

| Ethyl Acetate | 4.4 | Highly Soluble | The ester functionality of ethyl acetate can act as a hydrogen bond acceptor, interacting with any potential weak hydrogen bond donating capabilities of the C-H bonds adjacent to the electronegative atoms in the solute. Its overall polarity is also suitable. | |

| Acetone | 5.1 | Highly Soluble | The polar carbonyl group of acetone and its overall polarity make it an excellent solvent for moderately polar compounds. | |

| Acetonitrile (ACN) | 5.8 | Soluble | While polar, the strong dipole of acetonitrile might have a slightly reduced affinity for the less polar parts of the molecule compared to other polar aprotic solvents. | |

| Dimethylformamide (DMF) | 6.4 | Soluble | DMF is a highly polar solvent that should readily dissolve the molecule due to strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Similar to DMF, DMSO is a highly polar solvent capable of strong intermolecular interactions, leading to good solubility. | |

| Polar Protic | Methanol | 5.1 | Soluble to Highly Soluble | Methanol can act as a hydrogen bond donor to the oxetane oxygen, leading to strong solute-solvent interactions. |

| Ethanol | 4.3 | Soluble to Highly Soluble | Similar to methanol, ethanol can engage in hydrogen bonding with the oxetane ring. | |

| Isopropanol | 3.9 | Soluble | The increased steric hindrance of the isopropyl group compared to methanol and ethanol may slightly reduce the efficiency of solvation. | |

| Aqueous | Water | 10.2 | Insoluble | The presence of the nonpolar methyl group and the overall carbon skeleton, combined with the lack of a strong hydrogen bond donating group on the molecule, leads to poor solubility in the highly polar and strongly hydrogen-bonded network of water.[1] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound in a laboratory setting.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, tetrahydrofuran, ethyl acetate, acetone, methanol, ethanol)

-

Deionized water

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Label a series of test tubes with the names of the solvents to be tested.

-

-

Sample Measurement:

-

Using a micropipette, add a precise volume of this compound (e.g., 100 µL) to each labeled test tube.

-

-

Solvent Addition:

-

To the first test tube, add the corresponding solvent in small increments (e.g., 0.1 mL).

-

After each addition, cap the test tube and vortex for approximately 30 seconds to ensure thorough mixing.

-

Visually inspect the solution for any signs of insolubility (e.g., cloudiness, phase separation, or the presence of undissolved droplets).

-

-

Observation and Classification:

-

Continue adding the solvent incrementally until the solute completely dissolves or until a significant volume of solvent has been added (e.g., 3 mL).

-

Record the observations and classify the solubility according to the following criteria:

-

Highly Soluble: Dissolves rapidly in a small amount of solvent.

-

Soluble: Dissolves completely upon mixing.

-

Sparingly Soluble: Only a small amount dissolves, or a large volume of solvent is required for complete dissolution.

-

Insoluble: Does not dissolve, even after vigorous mixing.

-

-

-

Repeat for All Solvents:

-

Repeat steps 3 and 4 for each of the selected organic solvents and for deionized water.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Logical Workflow for Solvent Selection

The choice of solvent is critical for the success of a chemical reaction. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound, with a focus on solubility.

Caption: A flowchart outlining the decision-making process for selecting a suitable reaction solvent.

Conclusion

This compound is a valuable synthetic building block with a favorable solubility profile in a wide array of common organic solvents. Its solubility is primarily dictated by its moderate polarity and the strong hydrogen-bond-accepting nature of its oxetane ring. While it is practically insoluble in water, it is expected to be highly soluble in polar aprotic solvents like dichloromethane, THF, and ethyl acetate, as well as in polar protic solvents such as methanol and ethanol. The provided experimental protocol offers a reliable method for confirming its solubility in specific solvents of interest, and the solvent selection workflow provides a logical framework for its application in organic synthesis. This comprehensive understanding of its solubility is essential for researchers and drug development professionals to fully exploit the synthetic potential of this versatile compound.

References

-

Burgett, A. W. G., & Wuitschik, G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669–11713. [Link]

-

Fustero, S., & Sanz-Cervera, J. F. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-137. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyloxetane. PubChem Compound Database. Retrieved January 9, 2026, from [Link]

-

Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved January 9, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 9, 2026, from [Link]

-

Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Vu, T. C., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Wuts, P. G. M. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 12(16), 1463-1481. [Link]

-

ChemSrc. (n.d.). Oxetane,3-(bromomethyl)-3-methyl- | CAS#:78385-26-9. Retrieved January 9, 2026, from [Link]

Sources

Reactivity of the oxetane ring in 3-(Bromomethyl)-3-methyloxetane

An In-Depth Technical Guide to the Reactivity of 3-(Bromomethyl)-3-methyloxetane

Abstract

This compound (BrMMO) is a compelling bifunctional building block that has garnered significant interest across pharmaceutical and materials science sectors.[1][2] Its structure, featuring a strained four-membered oxetane ring and a primary alkyl bromide, presents a fascinating case of competitive reactivity.[2][3] This guide provides an in-depth exploration of the factors governing the reactivity of BrMMO, detailing the conditions that favor either nucleophilic substitution at the bromomethyl group or ring-opening of the oxetane moiety. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic application of this versatile compound in drug discovery and polymer chemistry.[1][4]

The Unique Structural Profile of this compound

The reactivity of BrMMO is a direct consequence of its two key functional components: the strained oxetane ring and the electrophilic bromomethyl group.

The Oxetane Ring: A Source of Controlled Reactivity

The four-membered oxetane ring possesses a significant ring strain energy of approximately 107 kJ/mol.[3][5] This inherent strain positions its reactivity between that of highly reactive epoxides and the more stable five-membered tetrahydrofurans (THFs).[3][6] This intermediate reactivity is crucial; the ring is generally stable under basic and neutral conditions but can be induced to open under acidic catalysis.[3][7] The 3,3-disubstitution pattern in BrMMO further enhances this stability compared to less substituted oxetanes.[3] In medicinal chemistry, the oxetane ring is prized as a compact, polar, and sp³-rich motif that can improve aqueous solubility and metabolic stability, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[4][8]

The Bromomethyl Group: A Classic Electrophilic Handle

The primary C-Br bond in the bromomethyl substituent serves as a potent electrophilic center.[9] The electronegativity difference between carbon and bromine creates a polar bond, rendering the carbon atom susceptible to attack by nucleophiles. This functionality allows for classic bimolecular nucleophilic substitution (SN2) reactions, where the bromide ion acts as an effective leaving group, enabling the straightforward introduction of a vast array of functional groups onto the oxetane scaffold.[9][10]

Synthesis of this compound

A reliable supply of high-purity BrMMO is paramount for its application. A common and efficient method for its synthesis is the Appel reaction, starting from the corresponding alcohol, 3-methyl-3-hydroxymethyloxetane.[11]

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 3-methyl-3-hydroxymethyloxetane to BrMMO using carbon tetrabromide and triphenylphosphine.[11]

-

Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 3-methyl-3-hydroxymethyloxetane (10 mL, 0.1 mol) and carbon tetrabromide (36.58 g, 0.11 mol) in dichloromethane (100 mL). The use of an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. This temperature control is critical to manage the exothermicity of the subsequent addition. Slowly add triphenylphosphine (31.56 g, 0.12 mol) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 20 minutes to ensure the reaction proceeds to completion.[11]

-

Workup and Purification:

-

Remove the dichloromethane solvent by distillation under reduced pressure.

-

To the resulting residue, add ethyl acetate (100 mL) to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of diatomaceous earth to remove insoluble impurities. The diatomaceous earth provides a fine filtration medium, ensuring the removal of all solid byproducts.

-

Concentrate the filtrate under reduced pressure. Add hexane to the concentrate to induce recrystallization of any remaining triphenylphosphine oxide.

-

Filter the mixture again through diatomaceous earth and concentrate the filtrate to yield the crude product.

-

-

Final Purification: Purify the crude material by fractional distillation to obtain this compound as a pure compound (yields up to 95% have been reported).[11]

Caption: Synthetic workflow for this compound.

Dissecting the Competitive Reaction Pathways

The choice of reaction conditions and nucleophile dictates whether BrMMO undergoes nucleophilic substitution or oxetane ring-opening.

Pathway A: Nucleophilic Substitution at the Bromomethyl Group

Under neutral or basic conditions, the oxetane ring is remarkably stable.[3] Consequently, nucleophiles will preferentially attack the electrophilic carbon of the bromomethyl group in a classic SN2 fashion. This pathway is highly reliable for installing a diverse range of functionalities while preserving the valuable oxetane core.

Caption: General mechanism for SN2 reaction on BrMMO.

This reaction is broadly applicable to a range of nucleophiles, including amines, phenols, thiols, and cyanides, making BrMMO an ideal scaffold for building molecular complexity.[10][12][13]

| Nucleophile | Reagent Example | Typical Conditions | Product Type | Reference |

| Amine | Benzylamine | K₂CO₃, Acetonitrile, 80 °C | Secondary Amine | [14],[13] |

| Phenol | 4-Methoxyphenol | K₂CO₃, Acetone, RT | Aryl Ether | [12] |

| Thiol | Thiophenol | NaH, THF, 0 °C to RT | Thioether | [5] |

| Cyanide | KCN | Ethanol, Reflux | Nitrile | [10] |

| Azide | Sodium Azide | DMF, 60 °C | Alkyl Azide | [15] |

Experimental Protocol: General SN2 Reaction with an Amine Nucleophile

-

Setup: To a round-bottom flask, add this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.). The base is essential to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[13]

-

Solvent: Add a suitable polar aprotic solvent, such as acetonitrile or DMF.

-

Reaction: Heat the mixture with stirring to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to yield the desired N-substituted amino-oxetane.

Pathway B: Cationic Ring-Opening and Polymerization

In the presence of a Lewis or Brønsted acid, the reaction landscape changes dramatically. The acid activates the oxetane ring by protonating the ether oxygen, making the ring carbons highly electrophilic and susceptible to nucleophilic attack, which leads to ring-opening.[6][16]

When BrMMO is treated with a cationic initiator, such as boron trifluoride etherate (BF₃·OEt₂), it undergoes Cationic Ring-Opening Polymerization (CROP).[17][18] This process is a powerful method for creating functional polyethers. The resulting polymer, poly(3-bromomethyl-3-methyloxetane) or PolyBrMMO, features a stable polyether backbone with a pendant bromomethyl group on each repeating unit.[11] These pendant groups can be further functionalized, opening avenues for advanced materials, including energetic thermoplastic elastomers.[11][15]

Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP).

Experimental Protocol: Cationic Ring-Opening Polymerization of BrMMO

This protocol is adapted from literature procedures for the synthesis of PolyBrMMO.[17]

-

Preparation: Under a dry nitrogen atmosphere, charge a flame-dried reactor with anhydrous dichloromethane (CH₂Cl₂). The rigorous exclusion of water is critical, as water can act as a terminating agent in cationic polymerizations.

-

Initiator System: Add the initiator, such as 1,4-butanediol (BDO, 1.0 eq.), to the solvent. Cool the solution to 0 °C.

-

Catalyst Addition: Slowly add the catalyst, boron trifluoride etherate (BF₃·OEt₂, 0.5 eq. relative to BDO), to the stirred solution.

-

Monomer Addition: Add the monomer, this compound, dropwise to the reaction system while maintaining the temperature at 0 °C.

-

Polymerization: Allow the reaction to proceed at 0 °C for an extended period (e.g., 72 hours) to achieve high monomer conversion and molecular weight.[17]

-

Quenching & Purification: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Collect the solid polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum.

Conclusion: A Dichotomy of Reactivity for Modern Synthesis

This compound stands out as a building block of significant synthetic value. Its dual reactivity allows chemists to selectively engage either the bromomethyl group or the oxetane ring by simple manipulation of reaction conditions. Under basic or neutral conditions, it serves as a robust platform for introducing the desirable 3-methyl-oxetane moiety via SN2 reactions, a strategy widely employed in drug discovery to enhance the physicochemical properties of lead compounds.[4] Conversely, under cationic conditions, it functions as a valuable monomer, enabling the synthesis of functional polyethers with modifiable side chains for advanced materials applications.[15][17] A thorough understanding of this reactivity dichotomy is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of this unique and powerful synthetic intermediate.

References

- Assessing the stability of the oxetane ring under various chemical conditions. (n.d.). BenchChem.

- 3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9. (n.d.). ChemicalBook.

- This compound. (n.d.). Chem-Impex.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

- Nishikubo, T., Kameyama, A., & Kudo, H. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.

-

Ahmad, S., et al. (2017). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Taylor & Francis Online. Retrieved from [Link]

-

Oxetane. (n.d.). In Wikipedia. Retrieved from [Link]

- Ahmad, S., et al. (2017). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Phosphorus, Sulfur, and Silicon and the Related Elements.

- 3-BROMOMETHYL-3-METHYLOXETANE 78385-26-9 wiki. (n.d.). Guidechem.

- Synthesis and properties of 3-nitratomethyl-3-ethyloxetane and its homopolymer. (n.d.). ResearchGate.

- Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. (n.d.). ResearchGate.

- Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). wiley.com.

- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN- 3- YLAMINES. (n.d.). Connect Journals.

-

Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Substitution Reactions of Halogenoalkanes. (2025). Save My Exams. Retrieved from [Link]

-

Ring-Opening Polymerization—An Introductory Review. (2012). MDPI. Retrieved from [Link]

-

amines as nucleophiles. (n.d.). Chemguide. Retrieved from [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). OUCI.

-

Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. radtech.org [radtech.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Oxetane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. savemyexams.com [savemyexams.com]

- 11. 3-BROMOMETHYL-3-METHYLOXETANE | 78385-26-9 [chemicalbook.com]

- 12. connectjournals.com [connectjournals.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Electrophilic Character of the Bromomethyl Group in 3-(Bromomethyl)-3-methyloxetane

Abstract